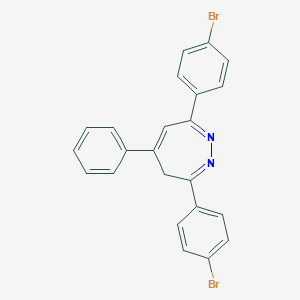

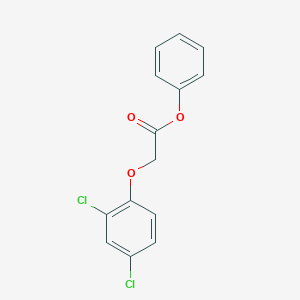

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

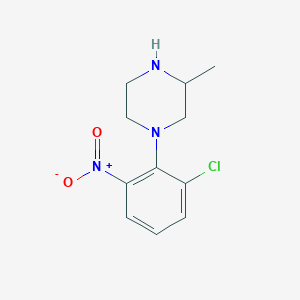

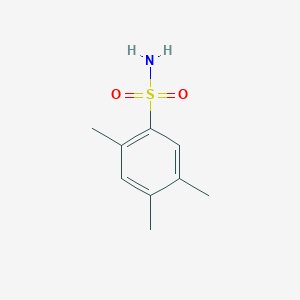

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine, commonly known as BDF-190, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDF-190 belongs to the class of diazepines, which are heterocyclic compounds that contain a diazepine ring.

Wirkmechanismus

BDF-190 acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. BDF-190 enhances the binding of GABA to the receptor and increases the chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

In cancer cells, BDF-190 induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. BDF-190 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of BDF-190 depend on the concentration and duration of exposure. At low concentrations, BDF-190 enhances the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects. At high concentrations, BDF-190 induces apoptosis in cancer cells and inhibits their growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BDF-190 in lab experiments include its well-defined mechanism of action, its selectivity for GABA-A receptors and cancer cells, and its potential as a lead compound for drug discovery. The limitations of using BDF-190 in lab experiments include its low solubility in aqueous solutions, its toxicity at high concentrations, and its potential off-target effects.

Zukünftige Richtungen

For the research on BDF-190 include the development of more potent and selective modulators of GABA-A receptors and cancer cells, the elucidation of the molecular mechanisms underlying its effects, and the evaluation of its safety and efficacy in preclinical and clinical trials. BDF-190 may also have potential applications in other fields, such as pain management, epilepsy, and neurodegenerative disorders.

Synthesemethoden

The synthesis of BDF-190 involves the reaction of 4-bromobenzaldehyde and aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 1,2-dibromoethane and potassium carbonate to yield BDF-190. The synthesis of BDF-190 is a multistep process that requires careful handling of reagents and purification of the final product.

Wissenschaftliche Forschungsanwendungen

BDF-190 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, BDF-190 has been shown to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, depression, and sleep. BDF-190 has also been studied for its potential use as an anticonvulsant and anxiolytic agent.

In cancer research, BDF-190 has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDF-190 has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer.

In drug discovery, BDF-190 has been used as a lead compound for the development of novel drugs that target GABA-A receptors and cancer cells. BDF-190 has also been used as a tool compound for the study of GABA-A receptors and cancer biology.

Eigenschaften

CAS-Nummer |

25649-79-0 |

|---|---|

Produktname |

3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine |

Molekularformel |

C23H16Br2N2 |

Molekulargewicht |

480.2 g/mol |

IUPAC-Name |

3,7-bis(4-bromophenyl)-5-phenyl-4H-diazepine |

InChI |

InChI=1S/C23H16Br2N2/c24-20-10-6-17(7-11-20)22-14-19(16-4-2-1-3-5-16)15-23(27-26-22)18-8-12-21(25)13-9-18/h1-14H,15H2 |

InChI-Schlüssel |

OYVWDLHFSZMHTI-UHFFFAOYSA-N |

SMILES |

C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Kanonische SMILES |

C1C(=CC(=NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)